
Metazamide
Übersicht
Beschreibung
Metazamide (CAS 14058-90-3) is a synthetic compound classified as an anti-inflammatory and analgesic agent. Its molecular formula is C₁₁H₁₂N₂O₂, and its chemical structure is 1-(p-methoxyphenyl)-5-methyl-4-imidazolin-2-one . Synthesized via multiple routes, including condensation reactions involving substituted aldehydes and amines, this compound demonstrates significant pharmacological activity in standard anti-inflammatory assays . Notably, it has been benchmarked against compounds like SU 15335 (a pyrazolopyridone derivative) and hydrocortisone in preclinical studies, though direct efficacy data remains sparse in the available literature .
Vorbereitungsmethoden
Synthetic Routes for Metazamide Production
The synthesis of this compound primarily involves heterocyclic chemistry, with 5-amino-2-mercapto-1,3,4-thiadiazole serving as the foundational precursor. The process is characterized by sequential functionalization steps, including methylation and amination, to achieve the target molecular architecture .
Methylation of 5-Amino-2-Mercapto-1,3,4-Thiadiazole
The initial step involves the methylation of the thiol group in 5-amino-2-mercapto-1,3,4-thiadiazole. This reaction employs methyl oxychloride () under controlled conditions to yield the methylated intermediate. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic methyl group :
2\text{H}3\text{N}3\text{S}2 + \text{CH}3\text{OCl} \rightarrow \text{C}3\text{H}5\text{N}3\text{S}_2\text{O} + \text{HCl}
Key parameters for this step include:
-
Temperature : Maintained at 0–5°C to prevent side reactions.
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates.
-
Stoichiometry : A 1:1 molar ratio of precursor to methyl oxychloride ensures complete conversion .
Amination Reaction
The methylated intermediate undergoes amination using aqueous ammonia () to introduce the primary amine group. This step is critical for establishing the pharmacophoric moiety of this compound. The reaction occurs under alkaline conditions (pH 10–12) to deprotonate the amine and facilitate nucleophilic attack :
3\text{H}5\text{N}3\text{S}2\text{O} + \text{NH}3 \rightarrow \text{C}3\text{H}7\text{N}4\text{S}2\text{O} + \text{H}2\text{O}
Optimization Considerations :
-
Ammonia Concentration : Excess ammonia (2–3 equivalents) drives the reaction to completion.
-
Reaction Time : 4–6 hours at 25°C balances yield and energy efficiency.
-
Byproduct Management : Volatile ammonia necessitates closed-system reactors to minimize environmental release .
Reaction Conditions and Catalytic Influences
Solvent Systems
The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while non-polar solvents (e.g., toluene) are avoided due to poor compatibility with ammonia .
Table 1: Solvent Performance in Methylation and Amination
Solvent | Dielectric Constant | Reaction Rate (Methylation) | Reaction Rate (Amination) |
---|---|---|---|
Dichloromethane | 8.93 | High | Low |
Tetrahydrofuran | 7.52 | Moderate | Moderate |
Dimethylformamide | 36.7 | Low | High |
Temperature and Pressure Profiles
-
Methylation : Conducted at 0–5°C to suppress exothermic side reactions.
-
Amination : Ambient temperature (20–25°C) avoids thermal degradation of ammonia .
Purification and Isolation Techniques
Crude this compound is purified through a multi-step protocol to achieve pharmaceutical-grade purity (>99.5%).
Recrystallization
The product is dissolved in a minimal volume of hot ethanol () and gradually cooled to induce crystallization. Impurities remain solubilized, while this compound crystallizes as fine needles .
Optimized Parameters :
-
Ethanol Concentration : 95% v/v ensures optimal solubility.
-
Cooling Rate : 1°C/minute minimizes occluded impurities.
Decolorization and Filtration
Activated charcoal (0.1–0.5% w/w) is added to the hot ethanolic solution to adsorb colored impurities. Vacuum filtration through a Büchner funnel removes charcoal and residual particulates .
Lyophilization (Optional)
For thermolabile batches, freeze-drying in a lyophilizer removes trace solvents without exposing the product to high temperatures. Conditions include:
-
Primary Drying : -50°C at 200 mTorr for 24 hours.
Industrial-Scale Production Strategies
Scaling this compound synthesis necessitates modifications to laboratory protocols for efficiency and safety.
Continuous Flow Reactors
Methylation and amination are conducted in continuous flow systems to enhance mixing and heat transfer. Benefits include:
-
Throughput : 10–20 kg/hour compared to 1–2 kg/hour in batch reactors.
-
Safety : Reduced inventory of reactive intermediates mitigates explosion risks .
Automated Purification Systems
High-performance liquid chromatography (HPLC) with C18 columns achieves >99.9% purity. Gradient elution using acetonitrile/water mixtures (70:30 to 90:10 v/v) separates this compound from structurally similar byproducts .
Table 2: Industrial vs. Laboratory-Scale Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 100 g | 50 kg |
Reaction Time | 6 hours | 3 hours |
Purity | 99.0% | 99.9% |
Solvent Recovery | 60% | 95% |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during methylation produce dimethylated derivatives, which are minimized by:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Metazamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Metazamid kann oxidiert werden, um jodierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Jodatome aus der Verbindung entfernen.
Substitution: Substitutionsreaktionen können Jodatome durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.
Hauptprodukte
Oxidationsprodukte: Jodierte Benzamide.
Reduktionsprodukte: Dejodierte Benzamide.
Substitutionsprodukte: Funktionalisierte Benzamide mit verschiedenen Substituenten.
Wissenschaftliche Forschungsanwendungen
Metazamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Röntgenkontrastmittel in der analytischen Chemie für die Bildgebung und Visualisierung chemischer Reaktionen verwendet.
Biologie: Wird in der Dichtegradientenzentrifugation zur Trennung biologischer Partikel wie Zellen und Organellen eingesetzt.
Medizin: Wird in der medizinischen Bildgebung eingesetzt, um den Kontrast innerer Körperstrukturen während CT-Scans und Röntgenaufnahmen zu verbessern.
Industrie: Wird bei der Produktion von Röntgenkontrastmitteln und anderen jodbasierten Verbindungen eingesetzt
Wirkmechanismus
Metazamid entfaltet seine Wirkung, indem es Röntgenstrahlen blockiert, wenn sie durch den Körper gelangen. Die Jodatome in Metazamid absorbieren Röntgenstrahlen, wodurch Körperstrukturen, die Jod enthalten, im Gegensatz zu denen, die kein Jod enthalten, abgegrenzt werden. Dieser Mechanismus verbessert die Sichtbarkeit innerer Strukturen während radiologischer Verfahren .
Wirkmechanismus
Metazamide exerts its effects by blocking X-rays as they pass through the body. The iodine atoms in this compound absorb X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine. This mechanism enhances the visibility of internal structures during radiographic procedures .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview
The table below compares Metazamide with structurally or functionally related compounds, highlighting molecular formulas, therapeutic categories, and key structural features:
Compound | Molecular Formula | CAS Number | Therapeutic Category | Key Structural Features |
---|---|---|---|---|
This compound | C₁₁H₁₂N₂O₂ | 14058-90-3 | Anti-inflammatory, Analgesic | 1-(p-methoxyphenyl)-5-methyl-4-imidazolin-2-one |
Metazide | C₁₁H₁₂N₂O₂ | 1707-15-9 | Antibacterial | Benzimidazole derivative (exact structure unspecified) |
Metazocine | C₁₃H₁₄N₆O₂ | 3734-52-9 | Analgesic (Opioid) | Benzomorphan-derived opioid scaffold |
Metaxalone | C₁₂H₁₅NO₃ | 1665-48-1 | Muscle Relaxant | Methocarbamol-like structure |
Metbufen | C₁₅H₂₁NO | 63472-04-8 | Anti-inflammatory | Arylacetic acid derivative (e.g., ibuprofen analog) |
Key Observations
Structural Diversity: Despite sharing the anti-inflammatory category, this compound and Metbufen differ structurally: this compound features an imidazolinone core, while Metbufen belongs to the arylacetic acid class (common in NSAIDs like ibuprofen) . Metazide and this compound share the same molecular formula (C₁₁H₁₂N₂O₂) but differ in therapeutic use, likely due to isomerism or substituent variations .
Pharmacological Profiles: Metazocine, an opioid analgesic, highlights how minor structural changes (e.g., benzomorphan backbone) can shift therapeutic focus to pain management . Metaxalone, a muscle relaxant, exemplifies structural optimization for central nervous system (CNS) activity, distinct from this compound’s peripheral anti-inflammatory action .
Benchmarking Against Non-Structural Analogs: In preclinical studies, this compound’s anti-inflammatory activity has been compared to SU 15335 (2000× hydrocortisone potency in rat systemic granuloma tests) and steroids like hydrocortisone .
Critical Analysis of Research Findings
- Synthetic Flexibility : this compound’s synthesis routes (e.g., solvent-free catalysis ) contrast with methods for benzimidazoles (e.g., sodium metabisulfite catalysis ), underscoring the versatility of heterocyclic chemistry in drug design.
- For instance, this compound’s imidazolinone moiety may inhibit cyclooxygenase (COX) enzymes, whereas Metbufen’s arylacetic acid structure likely targets prostaglandin synthesis .
Biologische Aktivität
Metazamide, a member of the amidrazone class, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is structurally characterized by its amidrazone moiety, which is known for its potential therapeutic effects. The compound has been studied for its activity against various diseases, including inflammatory conditions and infections caused by resistant bacterial strains.
Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various benzene sulphonamides, this compound showed promising results in reducing carrageenan-induced rat paw edema. The compound inhibited edema formation by approximately 94.69% at 1 hour post-administration .
The mechanism underlying the anti-inflammatory action of this compound involves the modulation of pro-inflammatory cytokines. It has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated peripheral blood mononuclear cells (PBMCs). For instance, certain derivatives exhibited a 35% reduction in IL-6 production at a concentration of 10 µg/mL .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli .
Comparative Antimicrobial Efficacy
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 6.72 |
S. aureus | 6.63 |
Mycobacterium tuberculosis | 0.4 |
This table illustrates the effectiveness of this compound against different bacterial strains, highlighting its potential as a therapeutic agent against resistant infections.
Case Studies and Clinical Applications
In clinical settings, this compound has shown efficacy in treating conditions like ankylosing spondylitis (AS). A recent study indicated that patients receiving this compound demonstrated improvements in both the Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) scores . Furthermore, imaging studies revealed clearer articular surfaces in sacroiliac joints among treated patients.
Molecular Mechanisms
The pharmacological mechanisms of this compound involve several pathways:
- Gene Set Enrichment Analysis (GSEA) identified key pathways related to inflammation, including those influencing TNF-α and IL-6 production.
- Molecular docking studies have highlighted interactions between this compound and several target proteins involved in inflammatory processes, such as PTGS2 (cyclooxygenase-2) and JAK2 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Metazamide to improve reproducibility across laboratories?
- Methodological Answer : To enhance reproducibility, document reaction conditions (temperature, solvent purity, catalyst ratios) in granular detail . Use standardized characterization techniques (e.g., NMR, HPLC) to verify compound identity and purity. For example, in preparing this compound, specify the stoichiometric ratios of quinazoline and benzamide precursors, and validate intermediates via mass spectrometry . Experimental sections should include error margins for critical parameters (e.g., ±2°C for temperature-sensitive steps) .
Q. What are the foundational biological assays used to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacterial strains. Use standardized protocols (e.g., CLSI guidelines) to ensure comparability. Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) to validate results. Statistical analysis (e.g., ANOVA) should account for biological replicates and batch variability .
Q. How should researchers address solubility challenges in this compound during in vivo studies?
- Methodological Answer : Pre-screen solvents (e.g., DMSO, PEG-400) for biocompatibility and solubility using phase diagrams. For animal studies, optimize dosing formulations via pharmacokinetic profiling (e.g., AUC measurements) to balance bioavailability and toxicity. Document solvent concentrations explicitly to avoid confounding results .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictory data on this compound’s anticancer mechanisms?
- Methodological Answer : Employ a mixed-methods approach:
- Quantitative : Dose-response assays (e.g., IC₅₀ calculations) combined with flow cytometry to quantify apoptosis vs. necrosis.
- Qualitative : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes under this compound treatment .
- Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile discrepancies across studies by evaluating variables like cell line heterogeneity or assay sensitivity .
Q. How can researchers validate this compound’s role as a ligand in coordination chemistry?
- Methodological Answer : Characterize metal-ligand interactions via X-ray crystallography or DFT calculations. Compare binding affinities (logK values) across transition metals (e.g., Cu²⁺, Fe³⁺) under varying pH conditions. Validate spectral data (UV-Vis, EPR) against computational models to confirm coordination geometry .
Q. What statistical methods are recommended for analyzing non-linear pharmacokinetic profiles of this compound?
- Methodological Answer : Apply compartmental modeling (e.g., non-linear mixed-effects modeling using NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare one- vs. two-compartment models. Validate models with bootstrapping or visual predictive checks .
Q. How to design a study investigating this compound’s off-target effects in neurological systems?
- Methodological Answer : Use high-content screening (HCS) with neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and mitochondrial dysfunction. Pair with in silico docking studies to predict binding to non-target receptors (e.g., GABA-A). Cross-reference results with ToxCast databases to prioritize follow-up assays .
Q. Methodological Best Practices
Q. How to ensure metadata richness for this compound-related datasets?
- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata fields for synthesis conditions (e.g., catalyst lot numbers), analytical instrument calibration dates, and biological model details (e.g., cell passage number). Use discipline-specific schemas (e.g., ISA-Tab for omics data) .
Q. What frameworks support ethical reporting of this compound’s toxicological data?
- Answer : Follow ARRIVE guidelines for animal studies, disclosing housing conditions, sample sizes, and exclusion criteria. For human cell lines, include IRB approval details and consent documentation. Use standardized toxicity grading (e.g., CTCAE v5.0) for clinical relevance .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPEUMBGMETKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161441 | |
Record name | Metazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14058-90-3 | |
Record name | Metazamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.